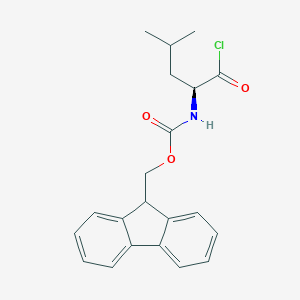

Fmoc-L-Leucyl chloride

Description

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Critical Role of Activated Amino Acids in Peptide Synthesis

An In-depth Technical Guide to the Synthesis of Fmoc-L-Leucyl Chloride from Fmoc-L-Leucine

In the landscape of modern drug development and biochemical research, the precise assembly of peptides is a cornerstone technology. The efficacy of peptide synthesis, whether in solution or on a solid phase, hinges on the controlled and efficient formation of amide bonds. This is achieved through the "activation" of the carboxylic acid moiety of an N-protected amino acid. Fmoc-L-Leucyl chloride is a prime example of such an activated species. As a highly reactive acyl chloride, it serves as a powerful intermediate for coupling leucine, a common and sterically significant amino acid, into a growing peptide chain.[1][2]

This guide provides a comprehensive, field-proven framework for the synthesis, handling, and characterization of Fmoc-L-Leucyl chloride from its parent, Fmoc-L-Leucine. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, underscore the self-validating nature of a robust protocol, and ground our discussion in authoritative chemical principles.

Strategic Selection of the Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[3] The two most prevalent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The choice between them is not arbitrary but is dictated by substrate sensitivity, scale, and desired work-up conditions.

-

Thionyl Chloride (SOCl₂): This reagent is often favored for its cost-effectiveness and high reactivity. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be readily removed under vacuum or with an inert gas stream.[5][6] It is generally suitable for robust substrates like Fmoc-protected amino acids where the protecting group is stable to the acidic HCl byproduct.[7][8]

-

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent, oxalyl chloride is often used with sensitive or complex molecules.[5][9] It also produces only gaseous byproducts (CO, CO₂, HCl).[6] However, it is more expensive and typically requires a catalytic amount of N,N-dimethylformamide (DMF), which can sometimes complicate work-up.[4][9]

For the synthesis of Fmoc-L-Leucyl chloride, thionyl chloride is an excellent and widely validated choice, offering a balance of high reactivity, straightforward purification, and economic viability.[10]

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Byproducts | SO₂, HCl (gaseous)[6] | CO, CO₂, HCl (gaseous)[6] |

| Reaction Conditions | Neat or in solvent, often requires heating[4] | In solvent (e.g., DCM), often at room temp[6] |

| Catalyst | Generally not required | Catalytic DMF is common[4] |

| Reactivity | High; can cause side reactions with sensitive groups[6] | Milder and more selective[6][9] |

| Work-up | Removal of excess reagent by distillation/vacuum[6] | Removal of excess reagent and solvent by evaporation[6] |

| Cost | Less expensive[6] | More expensive[6][9] |

The Reaction Mechanism: An Intramolecular Pathway

The conversion of Fmoc-L-Leucine to its corresponding acyl chloride using thionyl chloride proceeds through a well-established intramolecular nucleophilic substitution (Sₙi) mechanism.[5] Understanding this pathway is critical for controlling the reaction.

-

Nucleophilic Attack: The oxygen of the carboxylic acid hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This attack forms an unstable chlorosulfite acyl mixed anhydride intermediate and displaces a chloride ion.

-

Intramolecular Substitution: The chloride ion then attacks the carbonyl carbon from the same side, initiating the collapse of the intermediate.

-

Product Formation: The reaction completes with the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, yielding the desired Fmoc-L-Leucyl chloride.[11]

The N-terminal Fmoc protecting group is robust and stable under these conditions, ensuring its integrity throughout the transformation.[7]

Caption: Workflow for Fmoc-L-Leucyl chloride synthesis.

-

System Preparation: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and assembled while hot under a positive pressure of dry nitrogen or argon. This is the most critical step, as thionyl chloride reacts violently with water. [12][13]2. Reactant Setup: Place the dry Fmoc-L-Leucine into the round-bottom flask. If using a solvent, add anhydrous DCM. Begin stirring to create a suspension.

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Add the thionyl chloride dropwise via the dropping funnel over 15-20 minutes. Causality: This slow, cooled addition is essential to control the initial exothermic reaction and prevent side reactions or uncontrolled evolution of HCl/SO₂ gas. [10]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours. Gentle reflux may be applied if the reaction is sluggish, but for most Fmoc-amino acids, room temperature is sufficient. [4]5. Monitoring: The reaction progress can be visually monitored by the dissolution of the solid Fmoc-L-Leucine and the cessation of vigorous gas evolution. The effluent gas should be passed through a bubbler and into a basic scrubber (e.g., NaOH solution) to neutralize the acidic HCl and SO₂.

-

Isolation: Once the reaction is complete, connect the flask to a rotary evaporator (with a trap cooled by dry ice/acetone) to remove the solvent (if used) and, crucially, all excess thionyl chloride. This must be done thoroughly. The crude Fmoc-L-Leucyl chloride is typically obtained as a white to off-white solid or a pale-yellow oil and is often used immediately without further purification.

Mandatory Safety Protocols

Thionyl chloride is a hazardous substance that demands stringent safety measures. All operations must be conducted inside a certified chemical fume hood. [12]

-

Hazards: Highly corrosive, causes severe skin and eye burns, toxic if inhaled, and reacts violently with water to release toxic gas. [12][13][14]* Personal Protective Equipment (PPE):

-

Splash-proof safety goggles and a full-face shield are mandatory. [15] * Acid-resistant gloves (e.g., butyl rubber or laminate film). Check manufacturer recommendations.

-

Flame-retardant lab coat and closed-toe shoes.

-

-

Emergency Procedures:

-

Ensure an emergency shower and eyewash station are immediately accessible. [15][16] * In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [16] * In case of inhalation, move to fresh air immediately and seek medical attention. [13] * Have a suitable quenching agent (e.g., sodium bicarbonate for small spills) and absorbent material ready. Do NOT use water to extinguish fires involving thionyl chloride. [15]

-

Characterization and Quality Control

While often used crude, characterization is essential for validating the synthesis and ensuring purity for sensitive applications.

-

Appearance: White to off-white powder/solid. [2]* Melting Point: Reported as 81 - 83 °C (with decomposition). [2]A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: This is the most direct method for confirming the conversion. The key is the shift of the carbonyl (C=O) stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in an anhydrous deuterated solvent (e.g., CDCl₃) can confirm the structure, though the product's reactivity can sometimes lead to sample degradation.

| Analytical Data Summary | |

| Technique | Expected Observation |

| IR (C=O Stretch) | Shift from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride) |

| ¹H NMR | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Downfield shift of the alpha-proton adjacent to the new carbonyl chloride. |

| ¹³C NMR | Downfield shift of the carbonyl carbon signal. |

| Melting Point | 81 - 83 °C (dec.) [2] |

Stability, Storage, and Application

Fmoc-L-Leucyl chloride is a moisture-sensitive and highly reactive compound. [17]Its stability is limited, and it is best generated immediately prior to use.

-

Storage: If short-term storage is unavoidable, the solid product must be kept in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) at low temperatures (0 - 8 °C). [2]Any exposure to atmospheric moisture will rapidly hydrolyze the acyl chloride back to the carboxylic acid.

-

Application: The primary use of freshly prepared Fmoc-L-Leucyl chloride is in acylation reactions, most notably in peptide synthesis. [1][18]Its high reactivity allows for rapid and efficient coupling to the free amine of another amino acid or a resin-bound peptide, forming the next peptide bond in the sequence. [7]

Conclusion

The synthesis of Fmoc-L-Leucyl chloride from Fmoc-L-Leucine using thionyl chloride is a robust and efficient method for producing a key activated building block for peptide chemistry. The success of this procedure is fundamentally reliant on two pillars: the rigorous exclusion of moisture at every stage and an unwavering commitment to safety protocols when handling the corrosive and reactive chlorinating agent. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably generate high-quality Fmoc-L-Leucyl chloride, enabling the successful synthesis of complex and therapeutically relevant peptides.

References

- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Protheragen.

- Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. (2025). Benchchem.

- Acid to Acid Chloride - Common Conditions. organic-chemistry.org.

- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). ChemBeq.

- How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016).

- Thionyl chloride Safety D

- FMOC-Chloride(28920-43-6) MSDS. ChemicalBook.

- Thionyl chloride - Safety D

- Thionyl Chloride Hazard Summary. New Jersey Department of Health.

- Thionyl chloride MSDS. (2010). Actylis Lab Solutions.

- Thionyl chloride - Safety D

- FMOC CHLORIDE FOR SYNTHESIS MSDS. (2017). Loba Chemie.

- Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. (1991). PubMed.

- Fmoc-D-leucyl chloride. Chem-Impex.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- What are a good methods for reaction of amino acids with thionyl chloride? (2016).

- Method for producing amino acid ester hydrochloride.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

Sources

- 1. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. nj.gov [nj.gov]

- 16. actylislab.com [actylislab.com]

- 17. FMOC-Chloride(28920-43-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Stability of Fmoc-L-Leucyl Chloride in Different Solvents: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fmoc-L-Leucyl chloride, a key building block in solid-phase peptide synthesis (SPPS), offers a high degree of activation for coupling reactions. However, its utility is intrinsically linked to its stability, a factor heavily influenced by the choice of solvent. As an acid chloride, it is susceptible to degradation pathways that can compromise peptide purity, yield, and stereochemical integrity. This guide provides an in-depth analysis of the stability of Fmoc-L-Leucyl chloride, exploring the primary degradation mechanisms—hydrolysis and racemization via oxazolone formation. We offer a comparative analysis of its stability in common organic solvents, provide field-proven handling and storage protocols, and detail a comprehensive methodology for researchers to empirically assess stability in their own systems.

Introduction: The Double-Edged Sword of Reactivity

In the realm of peptide synthesis, the efficient formation of the amide bond is paramount. Nα-Fmoc-protected amino acid chlorides are among the most reactive acylating agents available for this purpose.[1] Their heightened reactivity, a direct consequence of the electron-withdrawing nature of the chloride leaving group, can significantly accelerate coupling times and overcome steric hindrance, proving advantageous for "difficult" sequences.[2][3] Fmoc-L-Leucyl chloride, in particular, is a frequently used derivative for introducing the bulky, hydrophobic leucine residue.

However, this high reactivity is a double-edged sword. The same electrophilicity that drives efficient coupling also renders the molecule susceptible to degradation by nucleophiles, including trace amounts of water or the solvent itself.[4][5] Understanding and controlling this instability is not merely a matter of procedural optimization; it is fundamental to the success of the synthesis, directly impacting the final purity and biological activity of the target peptide. This guide is designed to equip the research scientist with the foundational knowledge and practical tools to navigate the challenges associated with the stability of Fmoc-L-Leucyl chloride.

Physicochemical Properties and Recommended Handling

Fmoc-L-Leucyl chloride is typically an isolable, crystalline solid.[6] While it can be stored for extended periods under appropriate conditions, its shelf-life is finite, particularly for derivatives with acid-labile side-chain protecting groups.[3]

Core Handling Principles:

-

Moisture is the Enemy: As an acid chloride, the compound reacts readily with water.[5][7] All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Temperature Control: Store the solid reagent desiccated at low temperatures (typically 2-8 °C) and protected from light.[8] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Incompatible Materials: Avoid contact with strong bases, acids, and oxidizing agents.[9]

Mechanisms of Degradation in Solution

Once dissolved, Fmoc-L-Leucyl chloride is subject to two primary degradation pathways that can significantly impact peptide synthesis outcomes.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway is hydrolysis, caused by the reaction with trace water present in the solvent. This reaction is often rapid and converts the highly reactive acid chloride into the significantly less reactive and uncouplable Fmoc-L-Leucine carboxylic acid.[10]

The consequences of hydrolysis are twofold:

-

Reduced Coupling Efficiency: The effective concentration of the active coupling agent decreases, leading to incomplete or failed couplings and truncated peptide sequences.

-

Purification Challenges: The resulting Fmoc-L-Leucine byproduct must be removed during subsequent purification steps, complicating the downstream workflow.

Racemization via Oxazolone Formation: The Stereochemical Threat

A more insidious degradation pathway is racemization, which erodes the chiral purity of the final peptide. This process is particularly relevant in the presence of a base, which is required for the subsequent coupling step. The mechanism proceeds through the formation of a planar 5(4H)-oxazolone intermediate.[2][11]

The key steps are:

-

Cyclization: The activated carboxyl group of the Fmoc-L-Leucyl chloride is attacked intramolecularly by the carbonyl oxygen of the Fmoc protecting group.

-

Enolization: The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate.

-

Reprotonation: Reprotonation of the enolate can occur from either face, resulting in a mixture of L- and D-isomers.

This pathway effectively scrambles the stereochemistry at the α-carbon, leading to the formation of diastereomeric impurities in the final peptide that are often difficult or impossible to separate by standard chromatographic methods.[12][13] The propensity for racemization is highly dependent on the base and solvent used.[14]

Comparative Stability in Common Peptide Synthesis Solvents

| Solvent | Polarity (Dielectric Const.) | Key Properties & Stability Implications for Fmoc-L-Leucyl Chloride |

| Dichloromethane (DCM) | 9.1 | Low Polarity, Aprotic. Generally a poor solvent for Fmoc-amino acids.[16] Its lower polarity can slow the rate of hydrolysis compared to more polar solvents. However, it is seldom used in automated Fmoc chemistry due to its reactivity with piperidine.[15] Stability of the acid chloride itself is expected to be relatively good in anhydrous DCM. |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar, Aprotic. Excellent solvating power for reagents.[17] Major Drawback: Can decompose over time to release dimethylamine, a secondary amine that can prematurely cleave the Fmoc group and act as a base to promote racemization.[15] Trace water in DMF will readily hydrolyze the acid chloride. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Polar, Aprotic. Often used as a substitute for DMF due to higher stability against self-decomposition. However, some reports indicate that Fmoc-amino acids exhibit greater decomposition over extended periods in NMP compared to DMF.[15] Its hygroscopic nature necessitates the use of high-purity, anhydrous grades. |

| Acetonitrile (ACN) | 37.5 | Polar, Aprotic. Less commonly used as the primary coupling solvent but often a component of HPLC mobile phases. Its aprotic nature is favorable, but rigorous drying is essential to prevent hydrolysis. |

| Tetrahydrofuran (THF) | 7.6 | Low Polarity, Aprotic. Can be a good choice for minimizing hydrolysis due to its lower polarity and aprotic nature. However, it is prone to forming explosive peroxides and must be handled with care. Solubility of peptide reagents can be limited.[15] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | "Green" Alternative. A greener, less hazardous alternative to DCM and THF.[18] Exhibits good solubility for many Fmoc-amino acids. Its lower polarity and aprotic nature suggest it could be a favorable solvent for maintaining the stability of the acid chloride, provided it is anhydrous. |

Expert Insight: For applications requiring the pre-dissolution of Fmoc-L-Leucyl chloride, the stability is a race against time. The solution should be prepared immediately before use. Based on general principles, a rigorously dried, low-polarity aprotic solvent like anhydrous THF or 2-MeTHF would likely offer the best stability against hydrolysis. However, for practical SPPS, high-purity DMF or NMP are used for their solvating properties, making the in situ generation of the acid chloride an attractive strategy to minimize degradation.[2][3]

Experimental Protocol: Assessing Fmoc-L-Leucyl Chloride Stability

Trustworthiness in science is built on verifiable data. This protocol provides a robust framework for quantifying the stability of Fmoc-L-Leucyl chloride in a solvent of interest. The primary analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which can separate and quantify the parent compound and its primary hydrolytic degradant.[19][20]

Objective

To determine the rate of degradation of Fmoc-L-Leucyl chloride in a selected organic solvent at a defined temperature by monitoring its concentration over time.

Materials & Equipment

-

Fmoc-L-Leucyl chloride

-

Anhydrous solvent of interest (e.g., DMF, NMP, ACN, 2-MeTHF)

-

Quenching solution (e.g., Anhydrous methanol)

-

RP-HPLC system with a UV detector (monitoring at ~265 nm)

-

C18 HPLC column

-

Inert atmosphere glove box or Schlenk line

-

Autosampler vials with septa

-

Syringes and 0.22 µm syringe filters

Experimental Workflow

Step-by-Step Methodology

-

Preparation (Under Inert Atmosphere):

-

Work inside a glove box or under a positive pressure of argon.

-

Accurately weigh ~10 mg of Fmoc-L-Leucyl chloride into a volumetric flask.

-

Dissolve in the anhydrous test solvent to a final concentration of 1 mg/mL. This is your Stock Solution .

-

-

Time Point Zero (t=0):

-

Immediately after dissolution, withdraw a 100 µL aliquot of the Stock Solution .

-

Quench the reaction by adding it to a vial containing 900 µL of anhydrous methanol. The methanol will react with the remaining acid chloride to form the stable methyl ester, preventing further hydrolysis.

-

Cap the vial, mix thoroughly, and label as "t=0". This is your first analytical sample.

-

-

Incubation:

-

Leave the remaining Stock Solution stoppered on the bench at room temperature.

-

At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), repeat step 2 to collect and quench further aliquots.

-

-

HPLC Analysis:

-

Set up the HPLC system. A typical method would involve a C18 column and a gradient elution using Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

-

Set the UV detector to monitor at the absorbance maximum for the Fmoc group, typically around 265 nm.

-

Inject each quenched time-point sample. The quenched methyl ester should elute as a sharp, early peak, while the hydrolysis product (Fmoc-L-Leucine) will elute later.

-

Record the peak areas for both the parent compound (as its methyl ester derivative) and the hydrolysis product.

-

-

Data Interpretation:

-

For each time point, calculate the percentage of remaining Fmoc-L-Leucyl chloride relative to the total peak area of the ester and the hydrolyzed acid.

-

Plot the percentage of remaining Fmoc-L-Leucyl chloride against time. This curve provides a visual and quantitative representation of its stability in the chosen solvent. From this data, a half-life (t½) can be calculated.

-

Conclusion and Recommendations

The high reactivity of Fmoc-L-Leucyl chloride is both its greatest asset and its primary liability. While it facilitates rapid and efficient couplings, its stability in solution is inherently limited, with hydrolysis and racemization being the principal concerns.

Key Recommendations for Researchers:

-

Prioritize Anhydrous Conditions: The single most critical factor is the exclusion of moisture at every step.[8][9]

-

Use High-Purity Solvents: Use freshly opened, anhydrous grade solvents, particularly for DMF and NMP, to minimize contaminants that can initiate degradation.[15]

-

Prepare Solutions Immediately Before Use: Never store solutions of Fmoc-L-Leucyl chloride. The degradation process begins immediately upon dissolution.

-

Consider In Situ Activation: For sensitive or slow couplings, generating the acid chloride in situ from the corresponding Fmoc-L-Leucine using reagents like bis(trichloromethyl) carbonate is a superior strategy that bypasses stability issues during storage and dissolution.[2][3]

-

Validate Your System: When developing a new process, perform a stability study using the protocol outlined in this guide to understand the specific limitations within your chosen solvent system.

By understanding the underlying degradation mechanisms and implementing rigorous handling protocols, researchers can effectively harness the power of Fmoc-L-Leucyl chloride, ensuring the synthesis of high-purity peptides with excellent stereochemical integrity.

References

-

AnaSpec. (2021). Safety Data Sheet: Fmoc - Lys(Me3) - OH chloride.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

-

Boc Sciences. (2024). Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry.

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

-

Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

-

Kevill, D. N., & D'Souza, M. J. (2011). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. International Journal of Molecular Sciences, 12(6), 3829–3841.

-

Science Interactive. (2015). Safety Data Sheet: Ferric Chloride.

-

ResearchGate. (2019). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

-

AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

-

Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.

-

Gopi, H., et al. (2004). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Arkivoc, 2004(5), 147-156.

-

Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315622120.

-

Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5531-5536.

-

Desbiens, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.

-

Merck Millipore. (2024). Safety Data Sheet: Thionyl chloride.

-

Carpino, L. A., et al. (1990). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry, 55(1), 251-259.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.

-

Ma, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5342.

-

Bala, S., et al. (2011). Methods for synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1102-1118.

-

Kumar, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Current Organic Synthesis, 18(6), 578-601.

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

-

Fisher Scientific. (2009). Safety Data Sheet: Tetrahydrofuran.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ferric chloride solution.

-

Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 167(2), 246-251.

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2559-2570.

-

Chong, W. Y., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 48(9), 1951-1959.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.

-

ResearchGate. (2019). The hydrolysis reaction of FMOC-Cl.

-

ResearchGate. (2019). Synthesis, Characterization and Insilco Study of New 1,3-Oxazolone-5-(4-Cl)-one and 1,3-Oxazolone-5-(4-NO2)-one.

-

Kemp, D. S., et al. (1975). Test for Racemization in Model Peptide Synthesis by Direct Chromatographic Separation of Diastereomers of the Tetrapeptide Leucylalanylglycylvaline. The Journal of Organic Chemistry, 40(26), 3951-3958.

-

Wypych, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, Special Issue, 41(s5), 26-29.

-

Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

-

Separation Science. (2024). Analytical Techniques In Stability Testing.

-

ResearchGate. (2020). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide.

-

Battelle. (n.d.). Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents.

-

MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry.

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

The Royal Society of Chemistry. (n.d.). Chapter 2: Experimental Procedures.

-

Semantic Scholar. (2020). Development and validation of an analytical method for stability studies using hplc-pda in gabapentin n-derivatization reactions with 9-fluorenylmethyl chloroformate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. anaspec.com [anaspec.com]

- 9. scienceinteractive.com [scienceinteractive.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Senior Application Scientist's Guide to the Mechanism of Action of Fmoc-L-Leucyl Chloride in Peptide Coupling

Foreword: The Pursuit of a Perfect Peptide Bond

In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental, repeated step that dictates the success of synthesizing a target sequence. While numerous coupling reagents have been developed, each with its own set of advantages and disadvantages, the use of Nα-Fmoc-protected amino acid chlorides, such as Fmoc-L-Leucyl chloride, represents a powerful and highly reactive approach. This guide provides an in-depth technical exploration of the core mechanisms behind the action of Fmoc-L-Leucyl chloride in peptide coupling, offering insights for researchers, scientists, and drug development professionals to harness its full potential while mitigating potential pitfalls.

The Rationale for Highly Activated Acylating Agents in Peptide Synthesis

The direct condensation of a carboxylic acid and an amine to form a peptide bond is a thermodynamically unfavorable process that requires significant energy input. To overcome this hurdle, the carboxyl group of the incoming amino acid must be "activated" to create a more electrophilic species that is readily attacked by the nucleophilic amino group of the growing peptide chain.[1][2] This activation is the cornerstone of all peptide coupling strategies.

Over the years, a variety of activation methods have been developed, including the use of carbodiimides (like DCC and DIC), phosphonium salts (such as PyBOP), and uronium salts (like HBTU and HCTU).[1][3] These reagents transform the carboxylic acid into more reactive intermediates, such as O-acylisoureas, active esters, or symmetrical anhydrides.[1]

Fmoc-amino acid chlorides, however, belong to a class of highly reactive acylating agents.[4] Their heightened reactivity offers distinct advantages, particularly in challenging coupling scenarios, such as with sterically hindered amino acids or N-methylated residues, where other coupling methods may prove sluggish or incomplete.[4][5]

Generation of Fmoc-L-Leucyl Chloride: A Necessary Prelude

Fmoc-L-Leucyl chloride is not typically a shelf-stable reagent and is often prepared in situ or used shortly after its synthesis. The most common method for its preparation involves the reaction of Fmoc-L-Leucine with a chlorinating agent.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed.[6][7]

-

Bis-(trichloromethyl)carbonate (Triphosgene): A solid, safer alternative to phosgene gas, which can also be used for the in situ generation of Fmoc-amino acid chlorides.[5][8]

The choice of chlorinating agent and reaction conditions is critical to prevent side reactions, most notably racemization of the chiral α-carbon.

The Core Mechanism: A Stepwise Dissection

The mechanism of action of Fmoc-L-Leucyl chloride in peptide coupling can be broken down into two primary stages: the activation of the Fmoc-L-Leucine and the subsequent nucleophilic acyl substitution.

Stage 1: Activation of Fmoc-L-Leucine

The conversion of the carboxylic acid of Fmoc-L-Leucine into the highly reactive acyl chloride is the pivotal activation step.

Caption: Activation of Fmoc-L-Leucine to Fmoc-L-Leucyl Chloride.

In this stage, the lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of a chloride ion and sulfur dioxide results in the formation of the highly electrophilic Fmoc-L-Leucyl chloride.

Stage 2: Nucleophilic Acyl Substitution

Once formed, the Fmoc-L-Leucyl chloride is a potent acylating agent, primed for reaction with the free N-terminal amine of the growing peptide chain (either on a solid support or in solution).

Caption: Peptide bond formation via nucleophilic acyl substitution.

The nucleophilic nitrogen of the N-terminal amine attacks the highly electrophilic carbonyl carbon of the Fmoc-L-Leucyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide (peptide) bond. The released HCl is typically neutralized by a base present in the reaction mixture.

Mitigating the Specter of Racemization

The high reactivity of acyl chlorides, while advantageous for coupling efficiency, also increases the risk of racemization, particularly through the formation of a 5(4H)-oxazolone intermediate.[9] The presence of a base, necessary to neutralize the HCl byproduct, can facilitate the deprotonation of the α-carbon of the oxazolone, leading to a loss of stereochemical integrity.

Strategies to Minimize Racemization:

-

Choice of Base: Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[10]

-

Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[3][11] HOBt can react with the acyl chloride to form an active ester, which is less prone to racemization than the acyl chloride itself.

-

Copper(II) Chloride (CuCl₂): This has been shown to be a highly effective additive for suppressing racemization in peptide coupling reactions, including those involving carbodiimides, and its principles can be extended to acyl chloride methods.[9][12] CuCl₂ is believed to suppress the racemization of the 5(4H)-oxazolone intermediate.[9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leucyl Chloride

This protocol outlines a general procedure for the coupling of Fmoc-L-Leucyl chloride to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-L-Leucine

-

Thionyl chloride (SOCl₂) or Bis-(trichloromethyl)carbonate (BTC)

-

Dry, inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Peptide-resin with a free N-terminal amine

-

N,N-diisopropylethylamine (DIPEA)

-

1-hydroxybenzotriazole (HOBt) (optional)

-

Dimethylformamide (DMF)

-

Reagents for Kaiser test

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Confirm the presence of the free amine using a qualitative test such as the Kaiser test.[5][13]

-

-

In Situ Generation of Fmoc-L-Leucyl Chloride:

-

In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-Leucine (e.g., 3 equivalents relative to the resin loading) in dry DCM.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (e.g., 1.5 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

-

Peptide Coupling:

-

To the drained, deprotected peptide-resin, add a solution of DIPEA (e.g., 6 equivalents) in DMF.

-

(Optional) Add a solution of HOBt (e.g., 3 equivalents) in DMF.

-

Add the freshly prepared solution of Fmoc-L-Leucyl chloride to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the completion of the coupling reaction by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete reaction.[5][13]

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

-

Analytical Validation

The purity and identity of the resulting peptide should be confirmed by analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude peptide and identify any byproducts, such as deletion sequences or racemized products.[14][15] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the desired peptide, verifying the successful coupling of the leucine residue. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the kinetics of the coupling reaction and to structurally characterize the final peptide.[16] |

Conclusion: A Powerful Tool in the Peptide Chemist's Arsenal

Fmoc-L-Leucyl chloride, and Fmoc-amino acid chlorides in general, are highly effective acylating agents that can significantly enhance the efficiency of peptide bond formation, especially in challenging synthetic contexts.[4] A thorough understanding of the underlying mechanism of action, coupled with careful control of reaction conditions to mitigate side reactions like racemization, is paramount to successfully employing this powerful technique. By leveraging the principles and protocols outlined in this guide, researchers can confidently integrate Fmoc-L-Leucyl chloride into their peptide synthesis workflows, paving the way for the successful creation of complex and therapeutically relevant peptides.

References

-

University of Calgary. Ch27: Peptide synthesis. [Link]

-

Khatavi, S. Y., & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699–707. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

OChemSimplified. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. [Link]

-

Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 34(4), 328–333. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Taillades, J., Collet, H., Garrel, L., Beuzelin, I., Boiteau, L., Choukroun, H., & Commeyras, A. (2001). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Origins of Life and Evolution of the Biosphere, 31(1-2), 115–128. [Link]

-

Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Peptide Research, 53(5), 507–517. [Link]

-

Beyermann, M., Bienert, M., Niedrich, H., Carpino, L. A., & Sadat-Aalaee, D. (1990). Rapid continuous peptide synthesis via FMOC amino acid chloride coupling and 4-(aminomethyl)piperidine deblocking. The Journal of Organic Chemistry, 55(2), 721–728. [Link]

-

Khatavi, S. Y., & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699–707. [Link]

-

Ananda, K., Gundu, S., & Vommina, V. S. B. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. RSC Advances, 5(35), 27869–27893. [Link]

-

O'Donoghue, N. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Bai, S., Liu, C., Yang, J., & Grognet, J.-M. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(11), 2418–2427. [Link]

-

Sivanandaiah, K. M., Suresh Babu, V. V., & Gangadhar, B. P. (1994). Fmoc-Amino Acid Chlorides in Solid Phase Synthesis of Opioid Peptides. International Journal of Peptide and Protein Research, 44(1), 24–30. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Fmoc Protected Amino Acids. [Link]

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

-

Sivanandaiah, K. M., Suresh Babu, V. V., & Gangadhar, B. P. (1994). Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. International Journal of Peptide and Protein Research, 44(1), 24–30. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. chempep.com [chempep.com]

- 9. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. doras.dcu.ie [doras.dcu.ie]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Fmoc-L-Leucyl Chloride: A Technical Guide for Researchers

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-leucyl chloride (Fmoc-L-Leucyl chloride) is a critical activated amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics.[1][2] The conversion of the carboxylic acid of Fmoc-L-Leucine to the more reactive acyl chloride facilitates efficient peptide bond formation, particularly in sterically hindered couplings.[3] A thorough understanding of its spectroscopic signature is paramount for researchers to verify its successful synthesis, assess its purity, and monitor its reactivity in subsequent applications.

This guide provides an in-depth analysis of the expected spectroscopic data for Fmoc-L-Leucyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this reactive intermediate are not always readily available in the public domain, this document synthesizes predicted data based on the well-characterized precursor, Fmoc-L-Leucine, and established principles of spectroscopic interpretation for acyl chlorides. This approach provides a robust framework for researchers to confidently identify and utilize this important reagent.

Molecular Structure and Synthesis Workflow

Fmoc-L-Leucyl chloride is typically synthesized from its parent amino acid, Fmoc-L-Leucine, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The high reactivity of the product necessitates that it is often prepared in situ or used immediately after isolation.

Caption: General synthesis workflow for Fmoc-L-Leucyl chloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Fmoc-L-Leucyl chloride in solution. The key diagnostic signals will be the downfield shift of the α-proton and the carbonyl carbon upon conversion of the carboxylic acid to the acyl chloride.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is defined by signals from the Fmoc protecting group and the leucine side chain. The most significant change from the Fmoc-L-Leucine starting material is the deshielding of the α-proton due to the strong electron-withdrawing effect of the acyl chloride functionality.[5][6]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Fmoc-H (aromatic) | 7.80 - 7.30 | Multiplet | - | 8H |

| NH (amide) | ~5.30 | Doublet | ~8-9 | 1H |

| α-CH | ~4.60 | Multiplet | - | 1H |

| Fmoc-CH₂ | 4.50 - 4.30 | Multiplet | - | 2H |

| Fmoc-CH | ~4.25 | Triplet | ~7 | 1H |

| β-CH₂ | ~1.80 | Multiplet | - | 2H |

| γ-CH | ~1.65 | Multiplet | - | 1H |

| δ-CH₃ | ~0.95 | Doublet | ~6.5 | 6H |

Causality of Spectral Features:

-

Aromatic Protons (7.80 - 7.30 ppm): The eight protons of the fluorenyl group resonate in their characteristic downfield region.

-

α-Proton (~4.60 ppm): This proton is directly attached to the chiral center. Its chemical shift is expected to move significantly downfield from its position in Fmoc-L-Leucine (typically around 4.3-4.4 ppm) due to the increased inductive effect of the -COCl group compared to the -COOH group.[7]

-

Amide Proton (~5.30 ppm): The NH proton, coupled to the α-proton, will appear as a doublet. Its chemical shift can be variable and is sensitive to solvent and concentration.

-

Leucine Side Chain (1.80 - 0.95 ppm): The aliphatic protons of the isobutyl side chain will appear in the upfield region, consistent with typical alkane signals.[6] The two diastereotopic methyl groups will present as a doublet.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the most diagnostic signal is the carbonyl carbon of the acyl chloride, which is expected to be in a distinct region compared to the carboxylic acid precursor.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride) | ~173 - 175 |

| C=O (Urethane) | ~156 |

| Fmoc-C (aromatic, quat.) | ~144, ~141 |

| Fmoc-C (aromatic, CH) | ~128, ~127, ~125, ~120 |

| Fmoc-CH₂ | ~67 |

| α-CH | ~58 - 60 |

| Fmoc-CH | ~47 |

| β-CH₂ | ~41 |

| γ-CH | ~25 |

| δ-CH₃ | ~23, ~22 |

Causality of Spectral Features:

-

Acyl Chloride Carbonyl (~173 - 175 ppm): While typical carboxylic acid and ester carbonyls resonate around 170-185 ppm, the exact position of an acyl chloride carbonyl can be nuanced.[8] The strong electronegativity of the chlorine atom leads to significant deshielding. However, resonance donation from the chlorine's lone pairs can counteract this effect to some extent.[9] Based on typical values for acyl chlorides, a shift in the 173-175 ppm range is a reasonable prediction, distinguishing it from the precursor's carboxylic acid signal.

-

α-Carbon (~58 - 60 ppm): This carbon will also experience a downfield shift compared to its position in the parent amino acid due to the inductive effect of the adjacent acyl chloride.

-

Fmoc and Leucine Carbons: The remaining carbon signals of the Fmoc group and the leucine side chain will be in their expected regions, providing a fingerprint of the overall molecular structure.[10][11]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the conversion of the carboxylic acid to the acyl chloride by monitoring the carbonyl stretching frequency.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Comments |

| N-H Stretch (amide) | ~3300 | Medium | |

| C-H Stretch (aromatic) | ~3100 - 3000 | Medium | |

| C-H Stretch (aliphatic) | ~2960 - 2870 | Medium-Strong | |

| C=O Stretch (Acyl Chloride) | ~1800 - 1815 | Very Strong | Key diagnostic peak. |

| C=O Stretch (Urethane) | ~1690 - 1710 | Strong | |

| C=C Stretch (aromatic) | ~1600, ~1450 | Medium |

Expert Interpretation: The hallmark of a successful synthesis of Fmoc-L-Leucyl chloride in an IR spectrum is the disappearance of the broad O-H stretch of the carboxylic acid (typically found between 2500-3300 cm⁻¹) and the appearance of a very strong C=O stretching band at a high wavenumber, around 1800-1815 cm⁻¹ .[12] This high frequency is characteristic of acyl chlorides and is significantly shifted from the ~1710 cm⁻¹ C=O stretch of the parent carboxylic acid. The urethane C=O stretch from the Fmoc group will remain around 1700 cm⁻¹, serving as an internal reference point.

III. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₂₁H₂₂ClNO₃

-

Molecular Weight: 371.86 g/mol

-

Monoisotopic Mass: 371.1288 Da

-

Expected M+ Peak: A molecular ion peak [M]⁺ at m/z 371, with an [M+2]⁺ peak at m/z 373 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Analysis: The fragmentation of Fmoc-L-Leucyl chloride under electron ionization (EI) or electrospray ionization (ESI-MS/MS) is expected to be dominated by characteristic losses of the Fmoc group and the acyl chloride moiety.

Caption: Key predicted fragmentation pathways for Fmoc-L-Leucyl chloride.

Causality of Fragmentation:

-

[M-Cl]⁺ (m/z 336): Loss of the chlorine radical to form a stable acylium ion is a primary and highly characteristic fragmentation pathway for acyl chlorides.

-

Fluorenyl Fragments (m/z 179, 178): Cleavage of the urethane bond often leads to the formation of ions derived from the stable fluorenyl group, such as the dibenzofulvene radical cation (m/z 178) or the fluorenylmethyl cation (m/z 179). This is a common fragmentation pattern for Fmoc-protected compounds.[13]

-

Amino Acid Fragment: Further fragmentation can lead to ions representing the leucine side chain after loss of the Fmoc group and the acyl chloride.

Experimental Protocols

Synthesis of Fmoc-L-Leucyl Chloride

This protocol is based on standard literature procedures for the synthesis of amino acid chlorides.[4] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

-

Reaction Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Fmoc-L-Leucine (1.0 equiv).

-

Addition of Reagent: Add anhydrous dichloromethane (DCM) to dissolve the Fmoc-L-Leucine. To this solution, add thionyl chloride (SOCl₂, 2.0-3.0 equiv) dropwise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

Isolation: The resulting crude Fmoc-L-Leucyl chloride, often obtained as a pale yellow solid or oil, can be used directly for the next step without further purification. If necessary, it can be triturated with cold, dry hexane to induce solidification, followed by rapid filtration and drying under high vacuum.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. The sample should be prepared in a dry deuterated solvent such as CDCl₃ or CD₂Cl₂ immediately after synthesis, as the acyl chloride is moisture-sensitive. Tetramethylsilane (TMS) should be used as an internal standard.

-

IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. For a solid sample, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used. For an oil, a thin film between salt plates is appropriate. The sample must be protected from atmospheric moisture.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an ESI or EI source to confirm the exact mass and isotopic distribution. The sample should be dissolved in a suitable volatile solvent like acetonitrile or dichloromethane and introduced into the instrument.

Conclusion

The spectroscopic characterization of Fmoc-L-Leucyl chloride is a critical step in ensuring the quality and reactivity of this important peptide synthesis reagent. While direct experimental data may be sparse due to its reactive nature, a robust and reliable set of predicted spectroscopic data can be established. By understanding the key diagnostic features—the downfield-shifted α-proton in ¹H NMR, the characteristic acyl chloride carbonyl signals in ¹³C NMR and IR spectroscopy, and the specific fragmentation patterns in mass spectrometry—researchers can confidently synthesize and utilize Fmoc-L-Leucyl chloride to advance their work in drug discovery and peptide science.

References

-

BOC Sciences. Fmoc-L-Leucyl chloride CAS NO.103321-59-1. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available from: [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. (2018). Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). Available from: [Link]

-

Aapptec Peptides. Fmoc-Leu-2-Cl-Trt Resin. Available from: [Link]

-

University of Regensburg. 13C NMR Chemical Shift Table. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]

-

University of California, Irvine. NMR Chemical Shifts. Available from: [Link]

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2559–2570. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Available from: [Link]

-

ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. Available from: [Link]

-

ResearchGate. How to synthesis thionyl chloride?. (2024). Available from: [Link]

-

Sivanandaiah, K. M., & Gurusiddappa, S. (1988). Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. Journal of the Indian Institute of Science, 68(1-2), 1-6. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-L-Leucyl chloride, CasNo.103321-59-1 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Modeling of Fmoc-L-Leucyl Chloride

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Fmoc-L-Leucyl chloride, a critical reagent in solid-phase peptide synthesis.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the quantum mechanical and molecular mechanics frameworks necessary to understand the conformational landscape, reactivity, and electronic properties of this molecule. We will explore the practical application of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering not just procedural steps but the underlying scientific rationale for methodological choices. The protocols detailed herein are designed to be self-validating, integrating computational predictions with available experimental data to ensure the highest degree of scientific integrity.

Introduction: The Significance of Fmoc-L-Leucyl Chloride in Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies in complex syntheses.[3][4] Fmoc-L-Leucyl chloride, as an activated amino acid derivative, offers a highly reactive building block for the introduction of the leucine residue into a growing peptide chain.[5] Its stability and reactivity profile make it a valuable tool in the synthesis of therapeutic peptides and other complex biomolecules.[1] Understanding the molecule's intrinsic properties through computational modeling can provide invaluable insights into its behavior, optimizing reaction conditions and predicting potential side reactions.

This guide will systematically explore the theoretical underpinnings and practical application of computational chemistry to elucidate the structural and electronic characteristics of Fmoc-L-Leucyl chloride.

Table 1: Physicochemical Properties of Fmoc-L-Leucyl Chloride

| Property | Value | Source |

| CAS Number | 103321-59-1 | [6] |

| Molecular Formula | C21H22ClNO3 | [1][6] |

| Molecular Weight | 371.86 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% | [1][6] |

| Storage Conditions | 0 - 8 °C | [1] |

Theoretical Framework: Selecting the Right Computational Tools

The choice of computational methodology is paramount for accurately modeling molecular systems. For a molecule like Fmoc-L-Leucyl chloride, a multi-pronged approach combining quantum mechanics (QM) and molecular mechanics (MM) is most effective.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[7][8][9][10] It provides a balance between accuracy and computational cost, making it ideal for studying the geometry, vibrational frequencies, and reaction energetics of medium-sized molecules.

-

Expertise & Experience: The choice of a specific functional and basis set is critical. For organic molecules containing elements like C, H, N, O, and Cl, hybrid functionals such as B3LYP often provide reliable results for geometries and energies.[11] A Pople-style basis set, such as 6-31G(d,p), is a good starting point, offering a reasonable compromise between accuracy and computational expense. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.

-

Trustworthiness: The validity of DFT calculations is established by comparing computed properties with experimental data where available. For instance, calculated vibrational frequencies can be compared with experimental IR spectra, and predicted bond lengths and angles can be benchmarked against crystallographic data of similar compounds.

Molecular Dynamics (MD) for Conformational Analysis and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, MD simulations offer a dynamic view of its behavior over time.[12][13] This is crucial for understanding the conformational flexibility of the Fmoc and leucyl moieties and for modeling the influence of solvent on the molecule's structure and reactivity.

-

Expertise & Experience: The selection of an appropriate force field is the most critical decision in setting up an MD simulation.[14][15] Force fields like AMBER, CHARMM, and OPLS are well-parameterized for standard amino acids.[14][15] For the non-standard Fmoc group, parameters may need to be derived or validated. Solvation effects are typically modeled using explicit water models (e.g., TIP3P) to accurately represent the aqueous environment often used in peptide synthesis.[12]

-

Trustworthiness: The convergence of MD simulations must be carefully assessed by monitoring properties like root-mean-square deviation (RMSD) of the atomic coordinates over time. The resulting conformational ensemble should be analyzed to identify the most populated and energetically favorable structures.

Methodologies: A Practical Guide to Modeling Fmoc-L-Leucyl Chloride

This section provides step-by-step protocols for performing DFT and MD simulations on Fmoc-L-Leucyl chloride.

Workflow for Computational Analysis

The following diagram illustrates the logical flow of the computational investigation.

Caption: A comprehensive workflow for the computational study of Fmoc-L-Leucyl chloride.

Detailed Protocol for DFT Calculations

Objective: To obtain the optimized geometry and electronic properties of Fmoc-L-Leucyl chloride.

Protocol:

-

Structure Building: Construct an initial 3D model of Fmoc-L-Leucyl chloride using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Select the B3LYP functional and the 6-31G(d,p) basis set.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Causality: This step is crucial to locate a stable structure on the potential energy surface, which is a prerequisite for accurate property calculations.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

-

Self-Validation: The absence of imaginary frequencies validates the stability of the computed geometry.

-

-

Electronic Property Analysis:

-

From the optimized structure, calculate properties such as molecular orbital energies (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).

-

Insight: These properties provide information about the molecule's reactivity, with the LUMO indicating regions susceptible to nucleophilic attack and the MEP highlighting areas of positive and negative electrostatic potential.

-

Detailed Protocol for Molecular Dynamics Simulations

Objective: To explore the conformational landscape of Fmoc-L-Leucyl chloride in an aqueous environment.

Protocol:

-

Force Field Preparation:

-

Use a standard force field (e.g., GAFF for the Fmoc group and an amino acid force field for the leucine chloride part).

-

Derive partial charges for the atoms using a quantum mechanical method (e.g., RESP charges from a DFT calculation).

-

Causality: Accurate atomic charges are essential for a realistic representation of electrostatic interactions, which are dominant in polar environments.

-

-

System Setup:

-

Place the parameterized Fmoc-L-Leucyl chloride molecule in the center of a cubic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions if necessary to neutralize the system.

-

-

Simulation Execution:

-

Minimization: Perform an energy minimization of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) and then equilibrate at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

-

Production: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.

-

Self-Validation: Monitor the RMSD of the solute to ensure conformational sampling has reached a plateau.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to identify dominant conformations using clustering algorithms.

-

Calculate properties such as radial distribution functions to understand the solvation shell around the molecule.

-

Insight: This analysis reveals the flexibility of the molecule and how it interacts with its environment, which can influence its reactivity in solution.

-

Data Presentation and Interpretation

Key Computational Observables

The following table summarizes the key data that can be extracted from the proposed computational studies.

Table 2: Summary of Computational Data for Fmoc-L-Leucyl Chloride

| Data Type | Computational Method | Significance |

| Optimized Geometry | DFT | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Vibrational Frequencies | DFT | Allows for comparison with experimental IR spectra and confirms the nature of the stationary point. |

| HOMO-LUMO Gap | DFT | Indicates the chemical reactivity and electronic excitability of the molecule. |

| Atomic Charges | DFT | Reveals the charge distribution and helps to identify electrophilic and nucleophilic sites. |

| Conformational Ensembles | MD | Shows the range of accessible conformations and their relative populations.[16][17] |

| Solvation Structure | MD | Describes the arrangement of solvent molecules around the solute, impacting its solubility and reactivity. |

Visualizing Molecular Interactions and Properties

The following diagram illustrates the key intramolecular interactions that stabilize the conformation of Fmoc-L-Leucyl chloride.

Caption: Key intramolecular interactions within Fmoc-L-Leucyl chloride.

Conclusion and Future Directions

This guide has outlined a robust framework for the theoretical and computational investigation of Fmoc-L-Leucyl chloride. By combining the electronic structure insights from DFT with the dynamic and environmental information from MD simulations, researchers can gain a comprehensive understanding of this important synthetic building block. The methodologies described are grounded in established scientific principles and incorporate self-validating steps to ensure the reliability of the results.

Future studies could extend this work to model the reaction mechanism of Fmoc-L-Leucyl chloride with a growing peptide chain, providing a deeper understanding of the coupling process at the atomic level. Furthermore, these computational models can be used to design novel protected amino acid derivatives with enhanced reactivity and stability.

References

- Fmoc-L-Leucyl chloride CAS NO.103321-59-1 - BOC Sciences - LookChem. (n.d.).

- Fmoc-D-leucyl chloride - Chem-Impex. (n.d.).

- Fmoc-D-leucyl chloride | 198544-60-4 - J&K Scientific LLC. (n.d.).

- Molecular dynamics simulations for the self-assembly of Fmoc-FFD into... - ResearchGate. (n.d.).

- The Role of the CuCl Active Complex in the Stereoselectivity of the Salt-Induced Peptide Formation Reaction: Insights from Density Functional Theory Calculations - MDPI. (n.d.).

- Fmoc chloride 0.97 Fmoc-Cl - Sigma-Aldrich. (n.d.).

- Density Functional Calculations for Amino Acids. (2004).

- Introduction to the Conformational Analysis of Protein Side Chains. (n.d.).

- Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance | Journal of the American Chemical Society. (n.d.).

- Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem - NIH. (n.d.).

- Conformational Analysis of the 20 Naturally Occurring Amino Acid Residues Using ECEPP | Macromolecules. (n.d.).

- Predicting Core Level Photoelectron Spectra Of Amino Acids Using Density Functional Theory - SciSpace. (n.d.).

- DFT study on the structure and cation–anion interaction of amino acid ionic liquid of [C 3mim] +[Glu] − | Request PDF - ResearchGate. (n.d.).

- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains - MDPI. (n.d.).

- Fmoc-L-Leucine (CAS 35661-60-0) - Cayman Chemical. (n.d.).

- A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates - Semantic Scholar. (n.d.).

- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).

- Structure-based conformational preferences of amino acids - PMC - NIH. (n.d.).

- Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC - NIH. (n.d.).

- 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society. (2021).

- s. protein secondary structure. (n.d.).

- Fmoc-L-Leu-L-Leu-OH | C27H34N2O5 | CID 15001118 - PubChem. (n.d.).

- (PDF) Molecular Dynamics simulations data of the twenty encoded amino acids in different force fields - ResearchGate. (n.d.).

- Applications of Molecular Dynamics Simulation in Protein Study - MDPI. (n.d.).

- Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins - PMC - NIH. (n.d.).

- Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids - CentAUR. (n.d.).

- Morphological Evaluation of Supramolecular Soft Materials Obtained through Co-Assembly Processes - MDPI. (2023).

- Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC - NIH. (n.d.).

- Modeling a new modality: Computational tools to support peptide projects. (n.d.).

- Comparing the selectivity and chiral separation of D- and L- Fluorenylmethyloxycarbonyl chloride (FMOC) protected amino acids in analytical High Performance Liquid Chromatography and Supercritical Fluid Chromatography; evaluating throughput, economic and environmental impact - ResearchGate. (n.d.).

- New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - NIH. (2022).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chempep.com [chempep.com]

- 4. acs.org [acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fmoc-L-Leucyl chloride, CasNo.103321-59-1 BOC Sciences United States [bocscichem.lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]